N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide
Overview
Description
N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolylbenzoyl group, and a piperidinylpropanamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl group can be introduced through a halogenation reaction, while the pyrazolylbenzoyl group can be synthesized via a condensation reaction involving pyrazole and benzoyl chloride. The final step involves coupling these components with a piperidinylpropanamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and pyrazolylbenzoyl compounds, such as:
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide .
Uniqueness
What sets N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c26-22-10-3-1-8-20(22)17-27-24(31)13-12-19-7-5-15-29(18-19)25(32)21-9-2-4-11-23(21)30-16-6-14-28-30/h1-4,6,8-11,14,16,19H,5,7,12-13,15,17-18H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRITFNVRYJIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N3C=CC=N3)CCC(=O)NCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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